(3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol
Overview
Description
“(3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol” is a chemical compound with the molecular formula C13H9BrF2O2 and a molecular weight of 315.11 . It is used in scientific research, with applications ranging from drug synthesis to material science.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H10F2O2/c14-11-6-5-10 (7-12 (11)15)17-13-4-2-1-3-9 (13)8-16/h1-7,16H,8H2 .Scientific Research Applications
Phenylmercuric Chloride Reactions
Phenylmercuric chloride, similar in structure to the compound , has been used in reactions with 1-bromo-2,2,2-tetrafluoroethane and methanolic sodium methoxide. This process results in the formation of PhHgCFBrCF3, showcasing the potential of related compounds in organometallic chemistry (Seyferth & Murphy, 1973).
Photolysis of Alkyl Radicals
Research involving the photolysis of alkyl radicals, such as 1-Bromo-2-methoxy-1-phenylpropan-2-yl, demonstrates the generation of olefin cation radicals. These radicals can undergo various reactions, indicating the broad potential of similar bromo-containing compounds in photochemistry (Bales et al., 2001).
Polymerization Monomers
N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound closely related to (3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol, is used as a new monomer for polymerization reactions. This highlights the potential use of such bromo-containing compounds in material science and polymer production (Yao et al., 2010).
Chirality and Isotopic Substitution Studies
Research on chirality and isotopic substitution involving compounds like 4-bromo-α-(phenyl[1,2,3,4,5,6-13C6])benzenemethanol offers insights into the synthesis and analysis of chiral substances, essential for understanding asymmetric synthesis and molecular interactions (Harada, Fujita, & Watanabe, 2000).
Organic Synthesis and Catalysis
Several studies explore the use of bromo-containing compounds in organic synthesis and catalysis. For instance, the bromination of cyclic olefins or the debromination of 4-Bromo-3-arylsydnones using sodium sulfite in methanol highlights the versatility of these compounds in synthetic organic chemistry (Dubois & Hegarty, 1969); (Mcchord, Tullis, & Turnbull, 1989).
Properties
IUPAC Name |
[3-bromo-4-(2,4-difluorophenoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O2/c14-10-5-8(7-17)1-3-12(10)18-13-4-2-9(15)6-11(13)16/h1-6,17H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQACCPUYFJOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)OC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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